![molecular formula C41H40OS4 B14224592 2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one CAS No. 824975-75-9](/img/structure/B14224592.png)
2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by its unique structure, which includes two hexyl-substituted bithiophene units attached to a fluorenone core. The presence of these bithiophene units imparts significant electronic properties to the compound, making it of interest in various scientific fields, particularly in organic electronics and optoelectronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one typically involves multiple steps, starting with the preparation of the bithiophene units. These units are synthesized through a series of reactions, including bromination and coupling reactions. The final step involves the coupling of the bithiophene units to the fluorenone core using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling reactions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases like cesium carbonate (Cs2CO3) to facilitate the reactions .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.
Substitution: The bithiophene units can undergo substitution reactions to introduce different substituents, which can further modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of bithiophene-substituted fluorenones with different electronic properties.
Aplicaciones Científicas De Investigación
2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronics: Its ability to absorb and emit light makes it useful in optoelectronic applications, including light-emitting diodes (LEDs) and photodetectors.
Material Science: The compound can be used as a building block for the synthesis of novel materials with tailored electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it a potential candidate for use in chemical sensors and biosensors.
Mecanismo De Acción
The mechanism by which 2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one exerts its effects is primarily related to its electronic structure. The bithiophene units and the fluorenone core interact to create a conjugated system that facilitates the movement of electrons. This conjugation enhances the compound’s ability to participate in electronic and optoelectronic processes. The molecular targets and pathways involved include the interaction with light and the transfer of electrons within electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: A simpler compound that forms the basis for the bithiophene units in 2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one.
5-Hexyl-2,2’-bithiophene: A hexyl-substituted derivative of bithiophene that shares structural similarities with the bithiophene units in the compound.
Fluorenone: The core structure of the compound, which can be modified with various substituents to create different derivatives.
Uniqueness
What sets 2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one apart from similar compounds is the combination of the fluorenone core with the hexyl-substituted bithiophene units. This unique structure imparts enhanced electronic and optical properties, making it particularly valuable in advanced scientific research and applications.
Propiedades
Número CAS |
824975-75-9 |
|---|---|
Fórmula molecular |
C41H40OS4 |
Peso molecular |
677.0 g/mol |
Nombre IUPAC |
2,7-bis[5-(5-hexylthiophen-2-yl)thiophen-2-yl]fluoren-9-one |
InChI |
InChI=1S/C41H40OS4/c1-3-5-7-9-11-29-15-19-37(43-29)39-23-21-35(45-39)27-13-17-31-32-18-14-28(26-34(32)41(42)33(31)25-27)36-22-24-40(46-36)38-20-16-30(44-38)12-10-8-6-4-2/h13-26H,3-12H2,1-2H3 |
Clave InChI |
RFVGFUKDLMOGDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)C6=CC=C(S6)C7=CC=C(S7)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


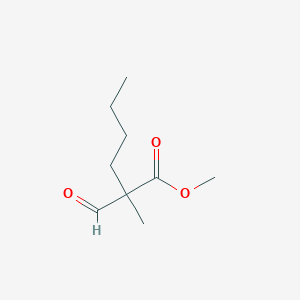
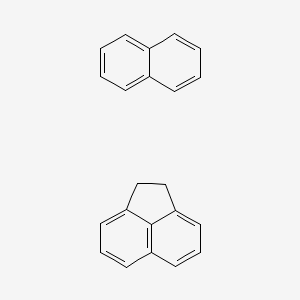
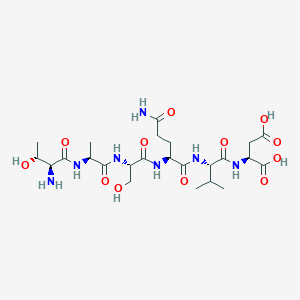

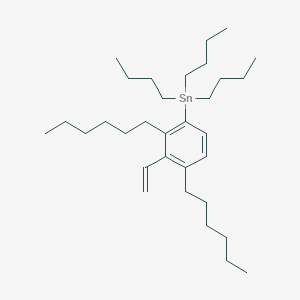
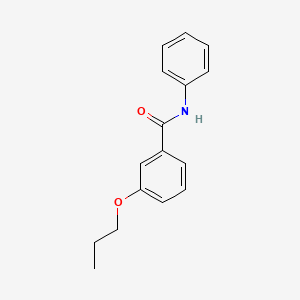
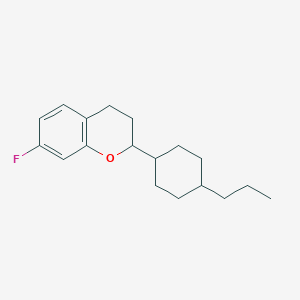
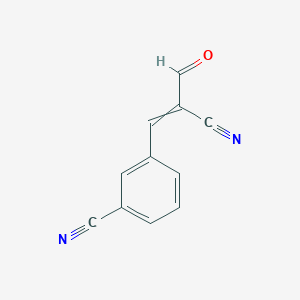

![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
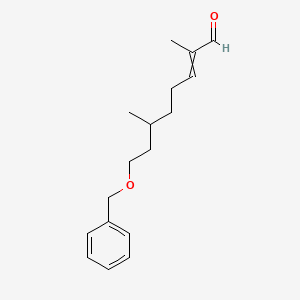
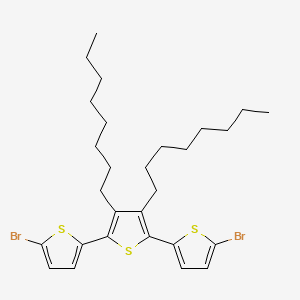
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
